T338C Src-IN-2 is a chemical compound specifically designed as an inhibitor for the Src family of protein tyrosine kinases, particularly targeting the T338C variant of c-Src. This compound plays a significant role in chemical genetics by enabling selective inhibition of kinases with engineered cysteine gatekeeper residues. The development of T338C Src-IN-2 is part of a broader strategy to create highly selective inhibitors that can modulate kinase activity without affecting other kinases, which is crucial for understanding cellular signaling pathways and potential therapeutic applications.
The T338C Src-IN-2 compound was developed through a chemical genetic approach that involves the introduction of a cysteine gatekeeper residue at position 338 of the c-Src protein. This modification allows for the selective targeting of the kinase with electrophilic inhibitors, enhancing specificity and reducing off-target effects compared to traditional inhibitors. The research surrounding this compound has been documented in various scientific publications and patents, highlighting its synthesis, mechanism, and applications in biomedical research.
T338C Src-IN-2 is classified as a Type II kinase inhibitor. Type II inhibitors typically bind to the inactive conformation of kinases and are designed to interact with regions adjacent to the ATP-binding site, such as the DFG motif. This classification is significant as it defines how the compound interacts with its target and influences its inhibitory effects.
The synthesis of T338C Src-IN-2 involves several key steps that utilize both organic synthesis techniques and biochemical engineering. The process begins with the design of electrophilic compounds that can react specifically with the engineered cysteine residue at position 338.
The synthetic route often employs various reagents and solvents optimized for yield and selectivity. For instance, specific electrophiles may be chosen based on their reactivity towards cysteine residues while minimizing side reactions with other amino acids.
The molecular structure of T338C Src-IN-2 features a pyrazolo[3,4-d]pyrimidine scaffold that is known for its kinase inhibitory properties. The compound's structure allows it to fit into the ATP-binding site while also engaging with the cysteine gatekeeper through covalent bonding.
The structural data obtained from X-ray crystallography studies reveal how T338C Src-IN-2 interacts with c-Src at an atomic level. These studies have shown that the compound engages in hydrogen bonding interactions with key residues in the active site, stabilizing its binding and enhancing its inhibitory potency.
T338C Src-IN-2 undergoes specific chemical reactions upon binding to c-Src. The primary reaction involves the formation of a covalent bond between the electrophilic center of T338C Src-IN-2 and the thiol group of cysteine 338.
The mechanism by which T338C Src-IN-2 inhibits c-Src involves several steps:
Kinetic studies have shown that T338C Src-IN-2 has an improved catalytic efficiency compared to other inhibitors, indicating its potency in inhibiting c-Src activity effectively.
T338C Src-IN-2 is typically characterized by:
The chemical properties include:
T338C Src-IN-2 has several applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6